Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate
Übersicht
Beschreibung
Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 is a curcumin analog that has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate also inhibits the growth and proliferation of cancer cells and induces apoptosis in cancer cells. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has been shown to reduce oxidative stress and protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has several advantages for lab experiments. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate is a synthetic compound that can be easily synthesized in the lab. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate is also stable and can be stored for long periods of time. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has been extensively studied and its mechanism of action is well understood. However, Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate also has some limitations for lab experiments. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has low solubility in water, which can make it difficult to work with in certain experiments. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has several potential future directions for research. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has been shown to possess anti-inflammatory and anti-cancer properties, and further research could explore its potential therapeutic applications in these areas. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has also been shown to possess anti-oxidant properties, and further research could explore its potential applications in preventing oxidative damage. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has low bioavailability, and future research could explore ways to improve its delivery and effectiveness in vivo. Overall, Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has great potential for future research and therapeutic applications.
Synthesemethoden
Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate can be synthesized through a multi-step process starting with commercially available materials. The synthesis involves the reaction of 2,4-difluorobenzaldehyde with methyl vinyl ketone to yield 2,4-difluoro-1-(3-oxobutyl)benzene. This intermediate is then reacted with ethyl diazoacetate in the presence of a catalyst to afford Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has been extensively studied for its potential therapeutic applications. Studies have shown that Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate possesses anti-inflammatory, anti-cancer, and anti-oxidant properties. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is a key pathway involved in inflammation and cancer. Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
ethyl 4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2O3/c1-3-24-19(23)12(2)10-18(22)14-6-4-13(5-7-14)16-9-8-15(20)11-17(16)21/h4-9,11-12H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVMMWAGDJXLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936576 | |
Record name | Ethyl 4-(2',4'-difluoro[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanoate | |
CAS RN |
161692-89-3 | |
Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo-, ethyl ester, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161692893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-(2',4'-difluoro[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.